![molecular formula C29H29N3 B14194031 2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) CAS No. 919295-51-5](/img/structure/B14194031.png)
2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two pyrrole rings connected by phenylmethylene bridges.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) can be achieved through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with benzylamine under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridges that link the pyrrole rings .
Another method involves the use of 2,5-dimethoxytetrahydrofuran and aniline derivatives in the presence of a catalytic amount of bismuth nitrate pentahydrate. This reaction is typically carried out under ultrasonic conditions to enhance the yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can significantly improve the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: Halogenated or sulfonylated pyrrole derivatives
科学的研究の応用
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole): Similar structure but with thiophene rings instead of phenyl rings.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: Contains pyrrole-2,5-dione units linked by methylenedi-phenylene bridges.
Uniqueness
2,2’-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole) is unique due to its specific arrangement of pyrrole rings and phenylmethylene bridges, which confer distinct chemical and biological properties
特性
CAS番号 |
919295-51-5 |
|---|---|
分子式 |
C29H29N3 |
分子量 |
419.6 g/mol |
IUPAC名 |
1-methyl-2,5-bis[(1-methylpyrrol-2-yl)-phenylmethyl]pyrrole |
InChI |
InChI=1S/C29H29N3/c1-30-20-10-16-24(30)28(22-12-6-4-7-13-22)26-18-19-27(32(26)3)29(23-14-8-5-9-15-23)25-17-11-21-31(25)2/h4-21,28-29H,1-3H3 |
InChIキー |
UVZMEJNJNMSOOA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(C2=CC=CC=C2)C3=CC=C(N3C)C(C4=CC=CC=C4)C5=CC=CN5C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14193955.png)
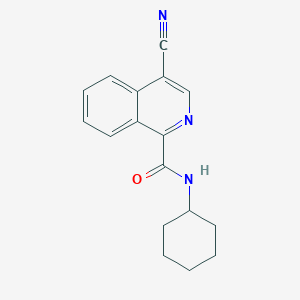
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14193983.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B14193992.png)
![3,3'-(Propane-1,3-diyl)bis[2-(2,4-dimethoxyphenyl)-2-methyloxetane]](/img/structure/B14193994.png)
![[1-(4-Phenoxyphenyl)cyclohexyl]thiourea](/img/structure/B14193996.png)
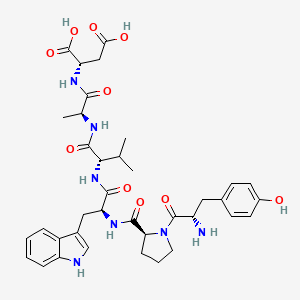
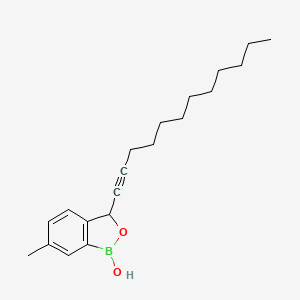
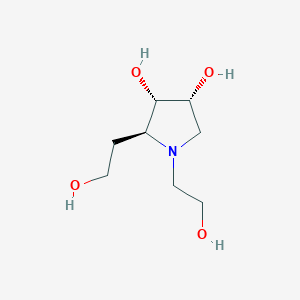
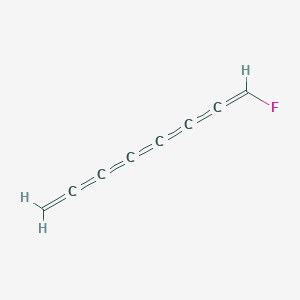

![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)

